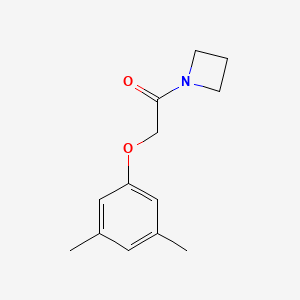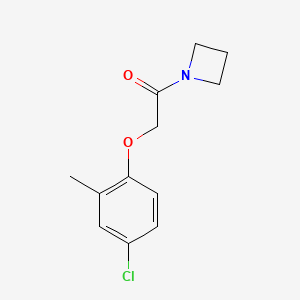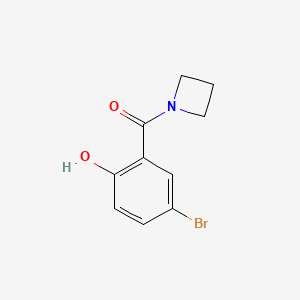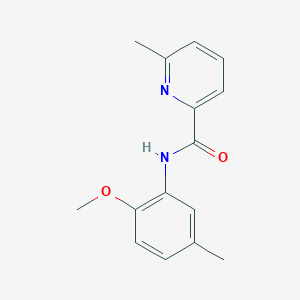
1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone, also known as ADE, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. ADE is a synthetic compound that is derived from phenoxyethanol and azetidine, and it has been shown to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors. 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has various biochemical and physiological effects, including the modulation of neurotransmitter levels and the inhibition of enzyme activity. 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has also been shown to have antifungal activity, which can be useful in the treatment of fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has several advantages for use in lab experiments, including its ability to modulate various biological pathways and its antifungal activity. However, 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone, including its potential therapeutic applications in the treatment of Alzheimer's disease and fungal infections. Further research is needed to fully understand the mechanism of action of 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone and its potential toxicity. Additionally, research is needed to explore the potential applications of 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone in other areas, such as cancer research and drug development.
Conclusion:
In conclusion, 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone is a synthetic compound that has potential applications in scientific research due to its ability to modulate various biological pathways. 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has been shown to have antifungal activity and the ability to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. However, further research is needed to fully understand the mechanism of action of 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone and its potential toxicity.
Métodos De Síntesis
1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone can be synthesized through a multistep process that involves the reaction of phenoxyethanol with azetidine. The first step involves the protection of the hydroxyl group of phenoxyethanol using a suitable protecting group such as tert-butyldimethylsilyl chloride. The protected phenoxyethanol is then reacted with azetidine in the presence of a suitable catalyst such as triethylamine to form 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone. The final step involves the deprotection of the hydroxyl group using a suitable reagent such as trifluoroacetic acid.
Aplicaciones Científicas De Investigación
1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has potential applications in scientific research due to its ability to modulate various biological pathways. 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease.
1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has also been shown to have antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. This antifungal activity is thought to be due to the ability of 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone to disrupt the cell membrane of the fungal cells.
Propiedades
IUPAC Name |
1-(azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-6-11(2)8-12(7-10)16-9-13(15)14-4-3-5-14/h6-8H,3-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBNCOPMZHLATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)




![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)

![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)

![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)


![4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)